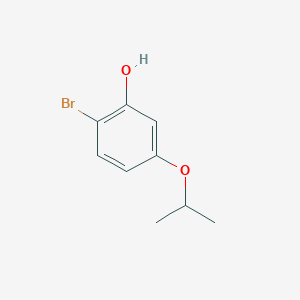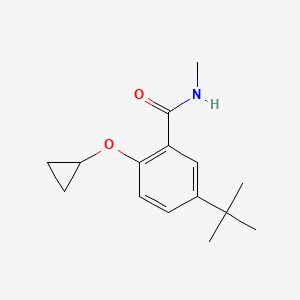![molecular formula C12H9N5 B14847492 5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B14847492.png)
5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-3,4,6,8,16-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene is a complex organic compound characterized by its unique polycyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
化学反応の分析
Types of Reactions
5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce more saturated compounds.
科学的研究の応用
5-methyl-3,4,6,8,16-pentazatetracyclo[77002,6
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying polycyclic structures.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with unique properties, such as high stability or specific reactivity.
作用機序
The mechanism by which 5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene exerts its effects is not fully understood. its multiple nitrogen atoms and polycyclic structure suggest that it may interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions could affect various molecular pathways, potentially leading to biological activity.
類似化合物との比較
Similar Compounds
[2.2]Paracyclophane: A compound with a similar polycyclic structure, known for its use in organic synthesis and materials science.
Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene: Another polycyclic compound with applications in organic chemistry.
Uniqueness
5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene is unique due to its multiple nitrogen atoms and the specific arrangement of its polycyclic structure. This gives it distinct chemical and physical properties that differentiate it from other similar compounds.
特性
分子式 |
C12H9N5 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene |
InChI |
InChI=1S/C12H9N5/c1-7-15-16-12-11-10(13-6-17(7)12)8-4-2-3-5-9(8)14-11/h2-6,14H,1H3 |
InChIキー |
MBBZHHXWJLGSLP-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C=NC3=C2NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
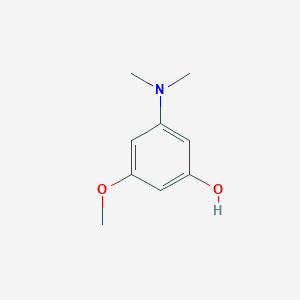
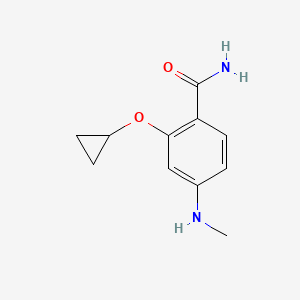
![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
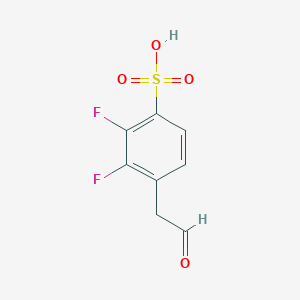
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
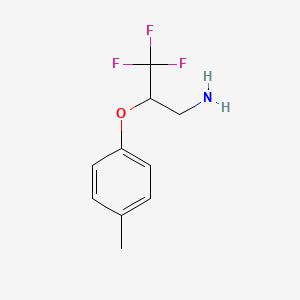
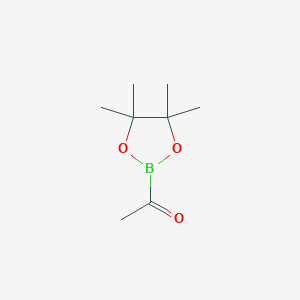

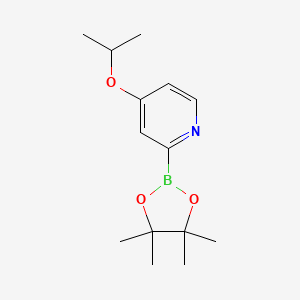
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)
